molecular formula C13H17BrO2 B8462802 Tert-butyl 4-bromo-3,5-dimethylbenzoate

Tert-butyl 4-bromo-3,5-dimethylbenzoate

Cat. No. B8462802
M. Wt: 285.18 g/mol
InChI Key: LYHLHZACQVOWMX-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Dehydrated tert-butanol (0.19 ml, 2.0 mmol), 4-dimethylaminopyridine (81 mg, 0.67 mmol) and EDCI (255 mg, 1.33 mmol) were added to a solution of 4-bromo-3,5-dimethyl-benzoic acid (123 mg, 0.535 mmol) in dichloromethane (1.0 ml) at 0° C., and the mixture was stirred at room temperature for 25 hours. The reaction mixture was diluted with dichloromethane, and the organic layer was washed with water, dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/1→50/1) to give 4-bromo-3,5-dimethyl-benzoic acid tert-butyl ester (106 mg, 70%).
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].CCN=C=NCCCN(C)C.[Br:17][C:18]1[C:26]([CH3:27])=[CH:25][C:21]([C:22](O)=[O:23])=[CH:20][C:19]=1[CH3:28]>CN(C)C1C=CN=CC=1.ClCCl>[C:1]([O:5][C:22](=[O:23])[C:21]1[CH:25]=[C:26]([CH3:27])[C:18]([Br:17])=[C:19]([CH3:28])[CH:20]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
255 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
123 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1C)C
Name
Quantity
81 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/1→50/1)

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=C(C(=C1)C)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.